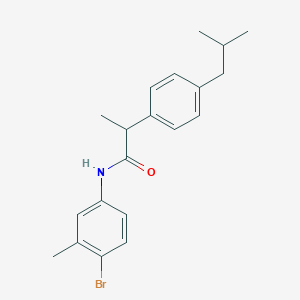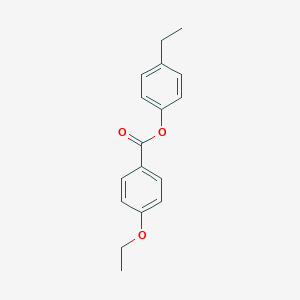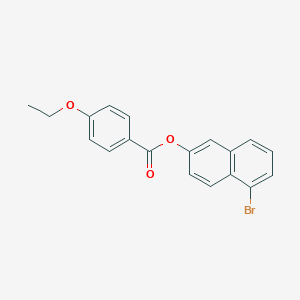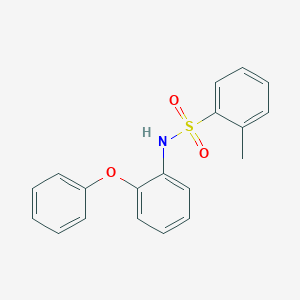
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide, also known as BRD0705, is a chemical compound that has been increasingly used in scientific research applications.
作用機序
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide binds to the acetyl-lysine binding pocket of BET bromodomains, preventing their interaction with acetylated histones and inhibiting gene transcription. This leads to downregulation of various oncogenes and other genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in various preclinical models. It has also been shown to inhibit the growth of multiple myeloma cells and sensitize them to chemotherapy. In addition, N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide has been shown to modulate the immune response by regulating the expression of cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide is its selectivity for BET bromodomains, which allows for specific targeting of these proteins without affecting other acetyl-lysine binding proteins. However, one limitation of N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide is its relatively low potency compared to other BET inhibitors. Additionally, due to its high lipophilicity, N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide may have limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for research on N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide. One area of interest is the development of more potent and selective BET inhibitors based on the structure of N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide. Another area of interest is the exploration of the therapeutic potential of N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide in various disease models, including cancer, inflammatory disorders, and viral infections. Finally, research on the pharmacokinetics and safety of N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide in preclinical and clinical settings is needed to evaluate its potential as a therapeutic agent.
Conclusion:
In conclusion, N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide is a chemical compound that has been increasingly used in scientific research as a tool to study the role of bromodomain-containing proteins in various biological processes. It has shown promising anti-inflammatory, anti-tumor, and anti-viral effects in preclinical models and has the potential to be developed as a therapeutic agent. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
合成法
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide can be synthesized using a multistep process that involves the reaction of 4-bromo-3-methylbenzaldehyde with 4-isobutylphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-bromo-2-methylpropionyl chloride to yield N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide.
科学的研究の応用
N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide has been used extensively in scientific research as a tool to study the role of bromodomain-containing proteins in various biological processes. Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histones, thereby regulating gene expression. N-(4-bromo-3-methylphenyl)-2-(4-isobutylphenyl)propanamide is a selective inhibitor of the bromodomain and extraterminal (BET) family of bromodomain-containing proteins, which play a critical role in the regulation of gene transcription.
特性
分子式 |
C20H24BrNO |
|---|---|
分子量 |
374.3 g/mol |
IUPAC名 |
N-(4-bromo-3-methylphenyl)-2-[4-(2-methylpropyl)phenyl]propanamide |
InChI |
InChI=1S/C20H24BrNO/c1-13(2)11-16-5-7-17(8-6-16)15(4)20(23)22-18-9-10-19(21)14(3)12-18/h5-10,12-13,15H,11H2,1-4H3,(H,22,23) |
InChIキー |
RMDQSNKLEORMAB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C)Br |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)C2=CC=C(C=C2)CC(C)C)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)
![4-ethoxy-N-{5-[(4-ethoxybenzoyl)amino]-2-methylphenyl}benzamide](/img/structure/B290723.png)




![4-[(4-Ethoxybenzoyl)amino]-3-methylphenyl 4-ethoxybenzoate](/img/structure/B290729.png)

![N-(2-chloro-4-{[(2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide](/img/structure/B290731.png)




